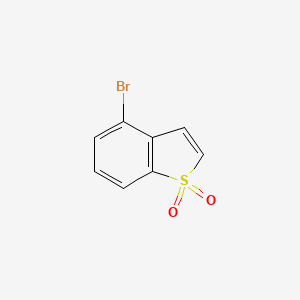

4-Bromo-1-benzothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A practical one-pot synthesis of benzo[b]thiophenes, including derivatives similar to 4-Bromo-1-benzothiophene 1,1-dioxide, has been developed from readily available bromoenynes and o-alkynylbromobenzene derivatives. This novel procedure involves a Pd-catalyzed C-S bond formation followed by heterocyclization, demonstrating the compound's synthetic accessibility (Guilarte et al., 2011).

Molecular Structure Analysis

Although specific molecular structure analysis of this compound is not directly reported, related compounds have been characterized using various spectroscopic techniques, including NMR, IR, EI-MS, and XRD, providing insights into the molecular arrangement and electronic configuration of similar sulfur-containing heterocycles (Liang Zuo-qi, 2015).

科学的研究の応用

Synthesis of Benzothiophene Derivatives

- 4-Bromo-1-benzothiophene 1,1-dioxide is used in the synthesis of various benzothiophene derivatives. Zhang et al. (2007) developed an efficient method for synthesizing 2-bromo-3-aryloxybenzothiophene derivatives, which are important intermediates in the synthesis of Selective Estrogen Receptor Modulator (SERM) analogues (Fuyao Zhang, D. Mitchell, P. Pollock, & Tony Y. Zhang, 2007).

Regioselective Cycloadditions

- The compound undergoes regioselective cycloaddition with benzonitrile oxide, as investigated by Albini et al. (1982). This study elucidated the directing effect of the sulfonyl group in these reactions (F. Albini, P. Ceva, A. Mascherpa, E. Albini, & P. Caramella, 1982).

Ring-Opening Reactions

- Gronowitz (1993) explored the reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles, leading to compounds like hexenynes and cage compounds through Michael type additions and other reaction pathways (S. Gronowitz, 1993).

Catalyzed Transformations

- Luo et al. (2015) described a transformation catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides. This process involves sulfur dioxide insertion and intramolecular cyclization (Yong Luo, Xiaolin Pan, Chen Chen, Liangqing Yao, & Jie Wu, 2015).

Synthesis of Benzothiophene Oxides

- Uchida et al. (2020) developed a method for synthesizing benzothiophene oxides and benzothiophenes from 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes, demonstrating the versatility of this compound in chemical syntheses (Seiya Uchida, H. Kinoshita, & Katsukiyo Miura, 2020).

Crystal Structure Analysis

- Kadoya et al. (2020) conducted a crystal structure analysis of an unsymmetrical organic semiconductor derived from this compound, highlighting its potential in electronic applications (Tomofumi Kadoya, S. Mano, Aoi Hori, Keishiro Tahara, K. Sugimoto, K. Kubo, M. Abe, H. Tajima, & J. Yamada, 2020).

Potential in Medicinal Chemistry

- Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl-ACP reductase, a target in antimalarial drug development (T. Banerjee, Shailendra K Sharma, N. Kapoor, Vishnu Dwivedi, N. Surolia, & A. Surolia, 2011).

作用機序

Target of Action

Benzothiophenes, the core structure of this compound, have diverse applications in medicinal chemistry and materials science . They are present in many natural products and are of great importance .

Mode of Action

The mode of action of 4-Bromo-1-benzothiophene 1,1-dioxide involves its synthesis under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Biochemical Pathways

The compound’s synthesis involves intramolecular radical transformations toward the ortho- or ipso-carbon of the benzene ring . This process produces valuable molecular scaffolds by convenient synthetic means .

Result of Action

The result of the action of this compound is the production of benzothiophene motifs . These motifs have potential applications in various fields of research and industry .

Action Environment

The action environment of this compound involves the use of graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature . The electrolyte used is Et4NPF6, and the co-solvent is HFIP/CH3NO2 .

Safety and Hazards

4-Bromo-1-benzothiophene 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

特性

IUPAC Name |

4-bromo-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNONUAGBUYQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)